![molecular formula C20H18N2O6S B2637474 (Z)-methyl 4-((6-methoxy-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865199-99-1](/img/structure/B2637474.png)
(Z)-methyl 4-((6-methoxy-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
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Description
(Z)-methyl 4-((6-methoxy-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H18N2O6S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications
Chiral Building Blocks for Prostanoids
Researchers developed a synthesis route for a compound closely related to the query compound, focusing on its potential as a building block for prostanoids. The study described the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate and explored its intramolecular carbocyclization. This research provides insights into the stereochemical outcomes of reactions involving similar structures, contributing to the synthesis of complex organic molecules (Valiullina et al., 2019).
Aldose Reductase Inhibitors
Another study focused on the synthesis and evaluation of benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, including molecules with structural similarities to the query compound. These derivatives were tested as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. The research highlights the therapeutic potential of these compounds in managing long-term diabetic effects (Saeed et al., 2014).
Novel Synthesis Approaches
Further exploration into related chemical structures includes a novel synthesis approach to the pyrrolo[2,1-c][1,4]benzodiazocine ring system. This study describes a method involving the oxidation of methyl or ethyl (2-formyl-1H-pyrrol-1-yl)acetates followed by a Dieckmann condensation to generate complex heterocyclic structures, showcasing the versatility of similar compounds in synthesizing bioactive molecules (Koriatopoulou et al., 2008).
High-Pressure Crystal Engineering
Research on methyl 2-(carbazol-9-yl)benzoate, a compound with structural elements related to the query compound, investigates its crystallization behavior under high pressure. The study demonstrates how high pressure can induce a phase transition in crystals, altering the molecule's conformation and packing efficiency, which is crucial for understanding the physical properties of similar compounds (Johnstone et al., 2010).
properties
IUPAC Name |
methyl 4-[[6-methoxy-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-26-14-8-9-15-16(10-14)29-20(22(15)11-17(23)27-2)21-18(24)12-4-6-13(7-5-12)19(25)28-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLNNWUCSOVLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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